

# Monooctyl Phthalate-d4 antimycobacterial activity MIC

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**Compound Focus: Monooctyl Phthalate-d4**

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## Monoctyl Phthalate (MOP) Antimycobacterial Profile

The key quantitative data for Mono-(n)-octyl phthalate's (MOP) antimycobacterial activity is summarized in the table below.

| Property                               | Details  |
|--|--|
| Tested Organism                        | <i>Mycobacterium tuberculosis</i> H37Ra (avirulent strain) [1]             |
| Minimum Inhibitory Concentration (MIC) | 20 µg/mL [1]   |
| Active Compound                        | Mono-(n)-octyl phthalate (MOP) [1]   |
| Inactive Related Compounds             | Di-(n)-octyl phthalate, Phthalic Acid, Phthalic Anhydride, (n)-octanol [1] |

## Experimental Protocols for Antimycobacterial Assessment

The following methodologies were used to isolate, identify, and evaluate the antimycobacterial activity of MOP.

## Agar Well Diffusion Assay (Primary Screening)

This initial screening step assesses the compound's ability to inhibit bacterial growth on a solid medium [1].

- **Procedure:** A culture of *M. tuberculosis* H37Ra is spread on an agar plate. Wells are punched into the agar, and the crude synthetic derivatives (obtained from esterification of phthalic acid and (n)-octanol) are added to the wells. The plate is incubated to allow for diffusion of the compounds. The formation of a clear **zone of inhibition** around the well indicates antimycobacterial activity.

## Bioactivity-Guided Fractionation

This process is used to isolate the active compound from a crude mixture based on its biological activity [1].

- **Procedure:** The crude extract is separated using chromatographic techniques (e.g., column chromatography). Individual fractions are collected and tested for their antimycobacterial activity (e.g., via the Agar Well Diffusion Assay or a more quantitative method). Only the fractions that show activity are selected for further separation and purification until a single, pure active compound is obtained.

## Microplate Alamar Blue Assay (MABA)

This colorimetric method is used to determine the **Minimum Inhibitory Concentration (MIC)**, providing a quantitative confirmation of activity [1].

- **Principle:** The assay uses a redox indicator (Alamar Blue). In living, metabolically active cells, the reduced state is pink and fluorescent. In the absence of growth, the oxidized state is blue and non-fluorescent.
- **Procedure:** A series of dilutions of the purified active compound (MOP) are prepared in a microplate and inoculated with *M. tuberculosis* H37Ra. Alamar Blue reagent is added after incubation. A visual or spectrophotometric change from blue to pink indicates bacterial growth. The **lowest concentration of MOP that prevents this color change (i.e., inhibits growth) is recorded as the MIC.**

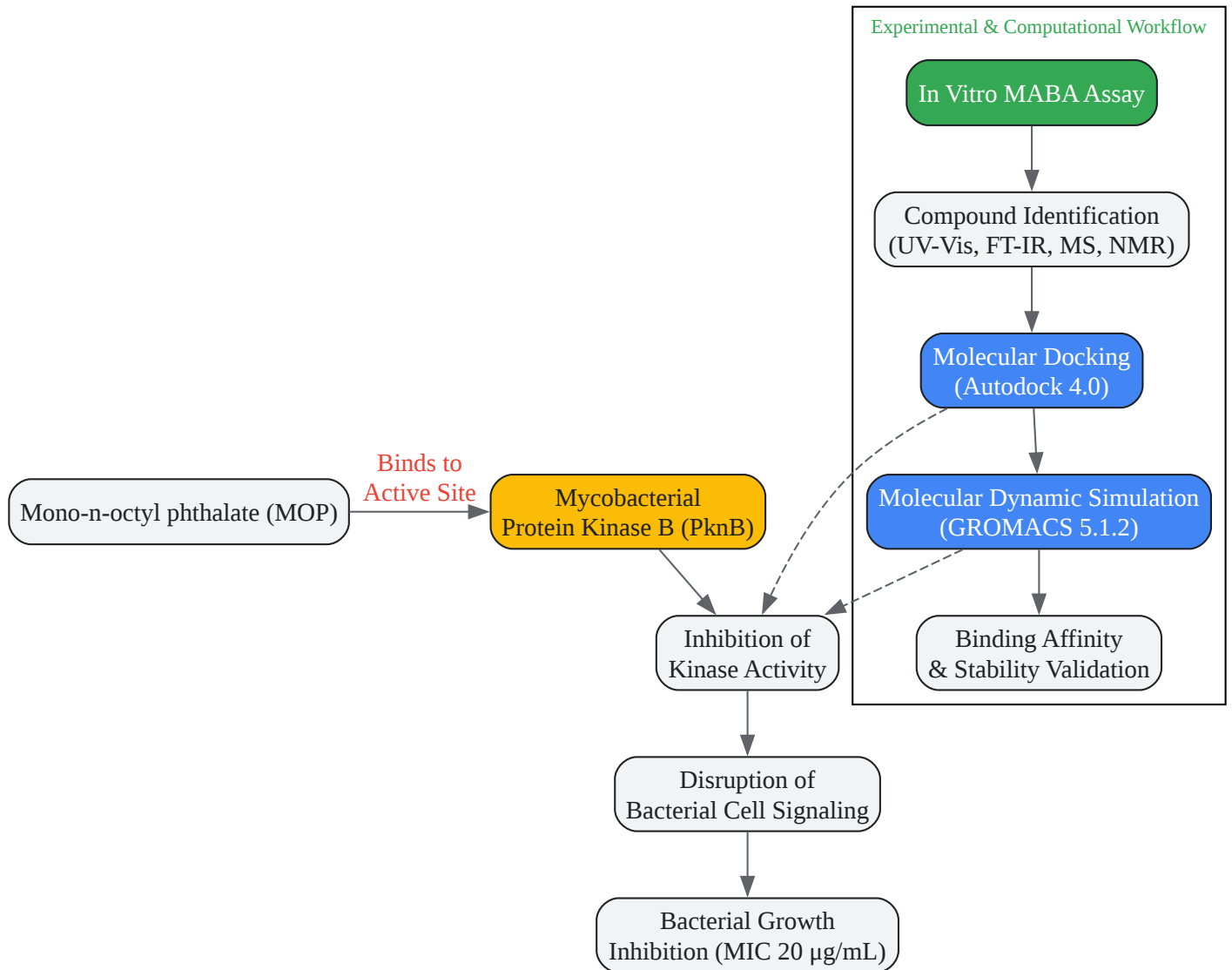
## Structural Elucidation of the Active Compound

The purified active compound was characterized using several biophysical techniques to confirm its identity as MOP [1]:

- **UV-Vis Spectroscopy:** Analyzes the absorption of ultraviolet or visible light.
- **FT-IR Spectroscopy:** Identifies functional groups in the molecule.
- **LC-MS and GC-MS:** Determine the molecular weight and fragmentation pattern.
- **NMR Spectroscopy:** Provides detailed information about the carbon-hydrogen framework of the molecule.

## Mechanism of Action: A Computational Insight

The proposed mechanism of action for MOP, derived from *in silico* studies, involves inhibition of a key bacterial kinase. The following diagram illustrates this proposed pathway and the experimental workflow used to discover it.

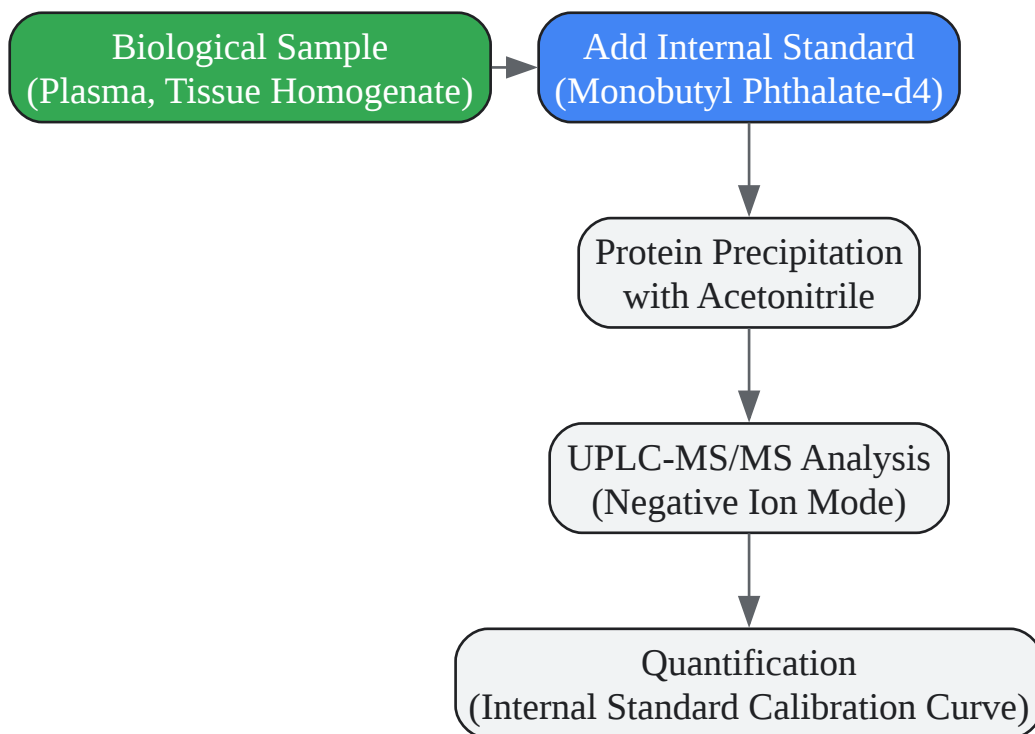


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*Diagram 1. Proposed mechanism of MOP antimycobacterial activity and the integrated research workflow combining laboratory experiments and computational modeling.*

## Application of Deuterated Standard (Monooctyl Phthalate-d4)

While the deuterated form itself is not reported to have antimycobacterial activity, it plays a critical role in modern analytical chemistry, enabling precise and accurate quantification of phthalate metabolites in complex biological samples [2] [3]. The diagram below outlines a typical UPLC-MS/MS workflow for quantifying a phthalate metabolite (MBP) using its deuterated analog (MBP-d4) as an internal standard.



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*Diagram 2. Analytical workflow for quantifying phthalate metabolites in biological samples using a deuterated internal standard.*

- **Role as an Internal Standard:** **Monoctyl phthalate-d4** is designed for use as a **tracer and internal standard** in quantitative analytical techniques like **LC-MS, GC-MS, and NMR** [2] [3]. Its chemical properties are nearly identical to the non-deuterated compound, but the mass difference conferred by the deuterium atoms allows mass spectrometers to distinguish between them.
- **Correcting for Variability:** When added to a biological sample (e.g., plasma, tissue) before processing, any loss of the target analyte (e.g., MOP) during sample preparation or instability during

instrument analysis will be mirrored by a proportional loss of the internal standard. This allows for highly accurate correction and quantification [4].

## Research Context and Limitations

- **Strain Specificity:** The reported antimycobacterial activity (MIC of 20 µg/mL) is specifically for the **H37Ra strain** of *M. tuberculosis*, which is an avirulent lab strain [1]. Activity against other mycobacterial species, including virulent *M. tuberculosis* strains, would require further investigation.
- **In Silico Mechanism:** The proposed mechanism involving binding to PknB is based on computational docking and molecular dynamic simulations [1]. While these methods are powerful for generating hypotheses, this mechanism requires validation through direct biochemical and genetic experiments.

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## References

1. In Vitro Inhibition Potential of Mono-N-Octyl Phthalate on ... [pubmed.ncbi.nlm.nih.gov]
2. Monoethyl phthalate-d4 (Mono-n-octyl phthalate-d4) | Stable Isotope | MedChemExpress [medchemexpress.com]
3. Monoethyl phthalate-d4 (Mono-n-octyl ... [medchemexpress.com]
4. Development and Validation of an Analytical Method for ... [pmc.ncbi.nlm.nih.gov]

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